molecular formula C12H11NO2 B2730842 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid CAS No. 593272-74-3

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B2730842
CAS RN: 593272-74-3
M. Wt: 201.225
InChI Key: LJRWOXORJJQUAU-UHFFFAOYSA-N
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Description

3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic building block . It is a solid substance .


Molecular Structure Analysis

The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 201.22 . The compound is stored at room temperature .

Scientific Research Applications

Biological Applications

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, characterized, and tested for their toxicity against different bacteria and fungi. These complexes also underwent toxicity assessment using the Brine Shrimp method (Shahid et al., 2005).

Photophysical Characterization

A study on the syntheses and photophysical characterization of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes containing pyrrole groups, highlighted their potential for biological imaging applications (Nolan et al., 2006).

Structural Investigation

Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those with a pyrrole group, have been synthesized. The study focused on the physicochemical properties and structure of these compounds in relation to their coordination to metal centers (Tzimopoulos et al., 2010).

Electrochemical Applications

The electrochemical synthesis and properties of a composite material consisting of cobalt microparticles in a polypyrrole-benzoic matrix have been reported, indicating its potential for electronic storage applications (Hakimi et al., 2019).

Antibacterial and Antitubercular Potential

New derivatives of pyrrole, including 4-pyrrol-1-yl benzoic acid hydrazide analogs, have been synthesized and evaluated for their antibacterial and antitubercular activities (Joshi et al., 2008).

Antimycobacterial Agents

A series of pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. They were tested against Mycobacterium tuberculosis, showing promising results (Joshi et al., 2017).

Luminescence and Magnetism

The synthesis and properties of compounds like 1,8-Naphthalimide connected to benzoic acid with pyridine and pyrrole units have been investigated for their luminescence and multi-stimuli-responsive properties (Srivastava et al., 2017).

Fluorescence in Solid State

A study on an aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, found that it had a controllable fluorescence in the solid state, suggesting its potential as a thermo-responsive material for temperature monitoring devices (Han et al., 2013).

Coordination Polymer Synthesis

The synthesis of discrete molecular complexes and coordination polymers from cobalt, copper, zinc, and benzoic acid derivatives, including pyrrole-substituted benzoic acid, has been explored for their structures and gas sensing properties (Rad et al., 2016).

Antifungal Drug Target

Virtual screening identified 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a potential inhibitor for a novel antifungal drug target, CYP53 enzymes, highlighting its significance in antifungal drug discovery (Berne et al., 2012).

Anticancer Agent Synthesis

Research on the synthesis of bis-benzimidazole derivatives, including those with pyrrole units, has been conducted with the goal of discovering new anticancer agents. These compounds have been evaluated for their anticancer activities and ADMET properties (Rashid, 2020).

Electropolymerization Studies

Studies on electropolymerization and electrocopolymerization of pyrrole derivatives, including 4-(pyrrol-1-yl) benzenethiol, have been conducted to improve the properties of copolymerized poly(pyrrole) layers (Schneider et al., 2017).

Safety and Hazards

The safety data sheet for 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-methyl-4-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRWOXORJJQUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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